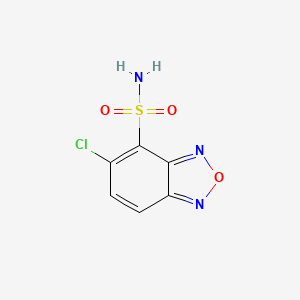![molecular formula C9H13Cl2N5 B2909273 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride CAS No. 2379945-61-4](/img/structure/B2909273.png)
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride is a chemical compound that features a pyrazine ring substituted with a methylamino group and an azetidinyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride typically involves multiple steps:
Formation of the pyrazine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the azetidinyl group: This step often involves the use of azetidine derivatives and suitable coupling reactions.
Addition of the methylamino group: This can be done through nucleophilic substitution reactions using methylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
科学研究应用
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: The compound may find applications in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
相似化合物的比较
Similar Compounds
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile: This compound is similar but lacks the dihydrochloride component.
Azetidine derivatives: Compounds containing the azetidine ring structure.
Pyrazine derivatives: Compounds featuring the pyrazine ring.
Uniqueness
3-[3-(Methylamino)azetidin-1-yl]pyrazine-2-carbonitrile dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and development.
属性
IUPAC Name |
3-[3-(methylamino)azetidin-1-yl]pyrazine-2-carbonitrile;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5.2ClH/c1-11-7-5-14(6-7)9-8(4-10)12-2-3-13-9;;/h2-3,7,11H,5-6H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLXSIGSRMXOTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CN(C1)C2=NC=CN=C2C#N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
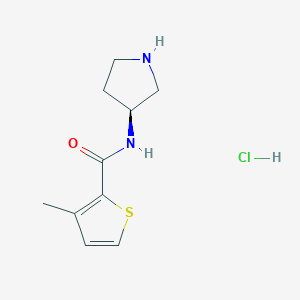

![N-{2-[4-(dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}-2-methylbenzamide](/img/structure/B2909192.png)
![N-(4-ethoxyphenyl)-2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2909193.png)
![N-([2,3'-bifuran]-5-ylmethyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2909195.png)
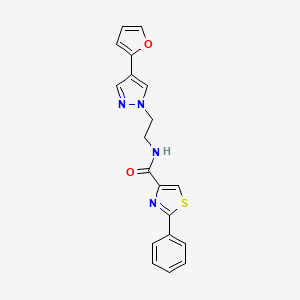
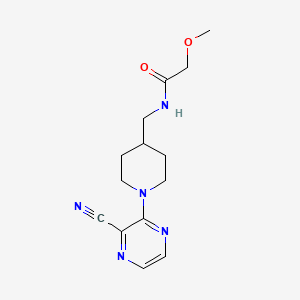
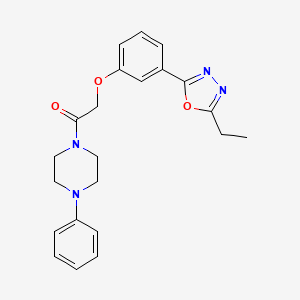
![1H-Pyrrolo[3,2-c]pyridine-2-carbaldehyde hydrobromide](/img/structure/B2909202.png)
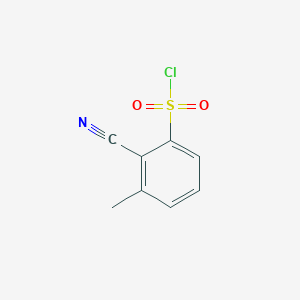
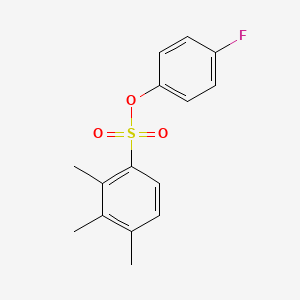
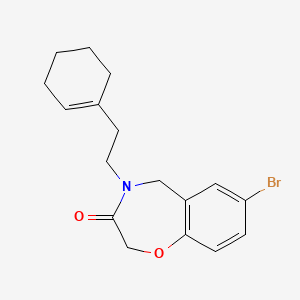
![S-(2-((4-(methylthio)benzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2909211.png)
